molecular formula C16H10O3S B1248984 Bryoanthrathiophene

Bryoanthrathiophene

Cat. No. B1248984
M. Wt: 282.3 g/mol
InChI Key: CAQPQQTZGOIYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryoanthrathiophene is a natural product found in Watersipora subtorquata with data available.

Scientific Research Applications

Antiangiogenic Properties

  • Bryoanthrathiophene, discovered in the bryozoan Watersipora subtorquata, has shown significant antiangiogenic properties, especially effective in inhibiting the proliferation of bovine aorta endothelial cells (BAEC). This suggests its potential use in therapies targeting diseases that involve abnormal blood vessel formation (Jeong et al., 2002).

Effect on Cell Proliferation and Angiogenesis

  • The derivative of bryoanthrathiophene, Demethyl bryoanthrathiophene (DBT), has been studied for its impact on human umbilical vein endothelial cells (HUVECs) and human lung adenocarcinoma cell line A549. DBT exhibits strong inhibition of the growth of these cells and suppresses angiogenesis in vitro, highlighting its potential for cancer treatment and research (Zhong et al., 2011).

Application in Material Science

  • Although not directly related to bryoanthrathiophene, research on related thiophene derivatives has led to developments in the field of material science. For instance, studies on polythiophenes and anthraquinone-functionalized polythiophenes have opened doors to applications in organic electronics, electrochemical sensors, and other areas, potentially providing insight into the broader applications of bryoanthrathiophene-related compounds (Yang et al., 2014), (Segura et al., 2006).

Bryotechnology Applications

  • In the broader scope of bryozoan research, a field known as 'Bryotechnology' has emerged, exploring the potential of bryozoans and their derivatives in biotechnology. This includes the study of compounds like bryoanthrathiophene for various applications, such as drug discovery, material science, and more (Beike et al., 2010).

properties

Product Name

Bryoanthrathiophene

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

6,10-dihydroxy-15-methyl-14-thiatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C16H10O3S/c1-7-12-8-3-2-4-9(17)13(8)16(19)14-10(18)5-6-11(20-7)15(12)14/h2-6,17-18H,1H3

InChI Key

CAQPQQTZGOIYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=CC=C3)O)C(=O)C4=C(C=CC(=C24)S1)O

synonyms

bryoanthrathiophene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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